![molecular formula C13H23N3O2 B2710532 1-(Tert-butyl)-3-(4-morpholinobut-2-yn-1-yl)urea CAS No. 1396800-20-6](/img/structure/B2710532.png)
1-(Tert-butyl)-3-(4-morpholinobut-2-yn-1-yl)urea
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Description
1-(Tert-butyl)-3-(4-morpholinobut-2-yn-1-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TBU-2, and it is a urea derivative that has been synthesized using various methods.
Scientific Research Applications
Molecular Inhibition and Structure-Activity Relationships
Compounds featuring tert-butyl and morpholine functionalities have been studied for their inhibitory properties against specific kinases. For example, the inhibitor BIRB 796, closely related to the queried compound, targets p38alpha MAP kinase, demonstrating the critical role of the tert-butyl group in binding to the kinase's lipophilic domain. This compound has advanced into clinical trials for treating autoimmune diseases, highlighting its significance in drug discovery and development (Regan et al., 2003).
Synthesis and Chemical Reactions
Research involving morpholine and urea functionalities includes the efficient synthesis of spiroheterocycles compounds. These reactions demonstrate the utility of incorporating morpholine into product structures, offering high yields and demonstrating the compound's role in facilitating complex chemical syntheses (Gao et al., 2017).
Molecular Devices and Complexation
The use of urea-linked cyclodextrin compounds in forming binary complexes that function as molecular devices showcases the versatility of urea functionalities in constructing complex molecular systems. These systems can undergo photoisomerization and have potential applications in developing molecular devices (Lock et al., 2004).
Radioligand Development
Another application area is in the development of novel radioligands for studying receptor pharmacology, where compounds with tert-butyl and urea functionalities serve as high-affinity antagonists for specific receptors, illustrating their utility in medical research and diagnostic applications (Bianchi et al., 2007).
properties
IUPAC Name |
1-tert-butyl-3-(4-morpholin-4-ylbut-2-ynyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O2/c1-13(2,3)15-12(17)14-6-4-5-7-16-8-10-18-11-9-16/h6-11H2,1-3H3,(H2,14,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRAYMYAKXVCJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC#CCN1CCOCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butyl)-3-(4-morpholinobut-2-yn-1-yl)urea |
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